molecular formula C10H10BNO2 B044825 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS No. 172732-52-4

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No. B044825
M. Wt: 187 g/mol
InChI Key: REQZFVYFYAZUMG-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a compound that has been the subject of scientific research due to its unique structure and properties. It falls under the category of boron-containing compounds, which are known for their diverse applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions. For instance, Qing-mei Wu et al. (2021) synthesized compounds by spectroscopy methods (FT-IR, 1H NMR, 13C NMR, and MS), demonstrating the intricate steps required to form dioxaborolan-yl derivatives with specific structural features (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and DFT calculations, revealing their optimized molecular crystal structures. Wu et al. (2021) compared DFT-optimized structures with X-ray diffraction data, confirming the molecular configuration and stability of the synthesized compounds (Wu et al., 2021).

Chemical Reactions and Properties

Compounds like 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergo various chemical reactions, including linkage isomerism as observed by Adam J. V. Marwitz et al. (2010), who studied the coordination chemistry and reactivity of BN benzonitrile derivatives, revealing their ability to undergo BCN-BNC linkage isomerism upon coordination to Cr(CO)5 (Marwitz et al., 2010).

Physical Properties Analysis

The physical properties, such as vibrational properties and crystal structures, offer insights into the stability and behavior of these compounds under different conditions. The detailed analysis by Wu et al. (2021) through vibrational studies and crystallography provides a comprehensive understanding of their physical characteristics (Wu et al., 2021).

Scientific Research Applications

  • Organic and Petrochemical Synthesis : It serves as an intermediate in acid-catalyzed heterolytic reactions, particularly in the synthesis of various organic compounds (Valiakhmetova, Bochkor, & Kuznetsov, 2008)(source).

  • Medicinal Chemistry : Certain derivatives of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile show high affinity for metabotropic glutamate receptors (mGluR5), making them potential positron emission tomography (PET) radioligands for brain imaging (Siméon et al., 2007)(source). Additionally, compounds like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile are potent and selective mGlu5 receptor antagonists, which can be used in neuroscience and pharmacological research (Tehrani et al., 2005)(source).

  • Chemical Reactivity Studies : It reacts with acetonitrile to yield 2-methyl-5,6-dihydro(4H)-1,3-oxazines, a reaction that contributes to the understanding of chemical reactivity and synthesis pathways (Kuznetsov, Brusilovskii, & Mazepa, 2001)(source).

  • Structural and Reactivity Studies : It is studied for structural and reactivity characteristics, particularly in the context of dioxaphospholane compounds (Breuer, Karaman, Gibson, & Goldblum, 1989)(source).

  • Synthesis of Heterocycles : 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can react with various hydroxy compounds and bases to form 2-substituted heterocycles, contributing to the field of heterocyclic chemistry (Srivastava & Bhardwaj, 1978)(source).

  • Materials Science : Its derivatives, like 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, are subjects of structural and vibrational properties studies, which are relevant in the field of materials science (Wu et al., 2021)(source).

  • Stereochhemical Studies : Substituted 1,3,2-oxazaborinanes and tetrahydro-1,3-oxazines, related to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, are of interest for stereochemical studies and their use in organic synthesis (Kuznetsov, 2012)(source).

  • Photocycloaddition Reactions : It is involved in photocycloaddition reactions, which are significant in the field of photochemistry (Osselton, Eyken, Jans, & Cornelisse, 1985)(source).

Safety And Hazards

The compound is classified as a warning hazard . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P301+P310a-P305+P351+P338-P405-P501a .

properties

IUPAC Name

2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZFVYFYAZUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393361
Record name 2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

CAS RN

172732-52-4
Record name 2-(1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

49.0 g (334 mmol) 2-cyanobenzeneboronic acid and 25.9 g (340 mmol) 1,3-propanediol were dissolved in 1 L CH2Cl2 with stirring in a 2 L round bottom flask for 20 h. The solution was then poured over a filter with suction to remove gummy solids. The filtrate was then dried with anhydrous MgSO4 to remove residual water, filtered and evaporated of solvent to give light-colored oil. The oil was then dissolved in CH2Cl2 and purified on a silica gel plug using CH2Cl2 as eluent. The product fractions were evaporated down to give the product as clear oil (35.7 g, 57.2% yield).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57.2%

Synthesis routes and methods II

Procedure details

Into a previously dried and inertised flask under nitrogen flow, fitted with a thermometer, reflux and a dropping funnel, are loaded 50.0 g (1.0 equiv.) of 2-bromobenzonitrile and 250 ml (5 V) of anhydrous Toluene. It is cooled at 0-5° C. and there are added, in 0.5 hours and maintaining the T at 0-5° C., 269.0 g (1.35 equiv.) of Isopropylmagnesium chloride/lithium chloride complex 1.3 M (about 20% wt/wt) in THF. It is stirred at T 0-5° C. and stirred for 1.5 hours. The conversion in checked in HPLC. If the reaction is complete there are added in 0.25 hours at 0-5° C., 57.0 g=61.3 ml (2 equiv.) of trimethylborate (d=0.932 g/ml). It is stirred at 0-5° C. for 0.25 hours and then allowed to warm to 20-25° C. and stirred for 0.25 hour. The conversion is checked in HPLC. If the reaction is complete, it is cooled to 0-5° C. and there is added at 0-10° C. a solution of hydrochloric acid 0.1 M prepared by mixing 5 ml of hydrochloric acid 32% (10.17 M) and 495 ml (9.9 V) of purified water. It is left under agitation 0.5 h at 20-25° C. and then the pH, which must be less than 5, is checked. If the pH is not less than 5, sufficient 10% HCl is added to correct the pH. It is stirred 0.25 hours and the phases are separated. The aqueous phase is again extracted with 250 ml (5 V) of Toluene. The organic phases, which are washed with 250 ml (5 V) of a saturated sodium chloride solution, are recombined. The phases are separated and the organic solution is sampled for HPLC checking. The organic phase is extracted with a soda solution 1 M (the product passes into aqueous phase), prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, check the pH which must be greater than 10. There is separation of the organic phase which is again re-extracted with caustic soda solution 1 M, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. There is separation of the organic phase which is again re-extracted with 1 M caustic soda solution, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. The aqueous phases which are washed with 2×100 ml (2×2 V) of ethyl acetate are recombined. The organic phase is discarded. The pH of the aqueous phase (containing the reaction product) is corrected with hydrochloric acid to a final pH of 6-7. The aqueous phase is extracted with 2×250 ml (2×5 V) of Ethyl acetate. The product passes into the organic phase. The organic phases are recombined and washed with 250 ml (5 V) of saturated solution of sodium chloride. The phases are separated and the organic solution is sampled for HPLC checking. There are added to the organic phase 23 g=21.8 ml (1.1 equiv.) of 1,3-propanediol (d=1.0597 g/ml). It is stirred at 20-25° C. for 2 h and the conversion in checked in TLC. If the reaction is complete, the aqueous phase is separated (water is generated during the reaction) and is concentrated to residue at Tbath 35-40° C. It is taken up with 250 ml (5 V) of Dichloromethane and the organic phase is washed with 50 ml (1.0 V) of purified water. It is concentrated to residue in Tbath 35-40° C. 150 ml (3.0 V) of n-Hexane are slowly added under agitation. The product crystallizes. It is stirred at 20-25° C. for 0.5 h and then at 0-5° C. for 0.5 h. It is filtered by washing with 50 ml (1.0 V) of n-Hexane pre-cooled to 0-5° C. It is vacuum dried at 20-25° C. for at least 8 h. There are obtained 23.0 g of 2-(1,3,2-dioxaborinane-2-yl)benzonitrile equal to a molar yield from 2-bromo benzonitrile of 44.8%. HPLC purity (A/A % 99.7%.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
61.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
495 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
225 mL
Type
solvent
Reaction Step Eight
Quantity
25 mL
Type
reactant
Reaction Step Nine
Name
Quantity
225 mL
Type
solvent
Reaction Step Nine
Quantity
25 mL
Type
reactant
Reaction Step Ten
Name
Quantity
225 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
phase
Quantity
23 g
Type
reactant
Reaction Step Eleven
Quantity
21.8 mL
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Hibi, K Ueno, S Nagato, K Kawano, K Ito… - Journal of medicinal …, 2012 - ACS Publications
Dysfunction of glutamatergic neurotransmission has been implicated in the pathogenesis of epilepsy and numerous other neurological diseases. Here we describe the discovery of a …
Number of citations: 177 pubs.acs.org
Y Urawa, M Miyazawa, N Ozeki… - Organic process research …, 2003 - ACS Publications
In our investigation to efficiently remove residual palladium from a drug candidate prepared via the Suzuki−Miyaura coupling reaction, it was found that polymer-bound …
Number of citations: 66 pubs.acs.org
Y Urawa, K Ogura - Tetrahedron letters, 2003 - Elsevier
Aromatic ketones are synthesized efficiently via palladium-catalyzed cross-coupling reaction of boronic acids with acyl chlorides in the presence of K 3 PO 4 hydrate in toluene. This …
Number of citations: 124 www.sciencedirect.com
Y Urawa, H Naka, M Miyazawa, S Souda… - Journal of organometallic …, 2002 - Elsevier
The Suzuki–Miyaura cross-coupling reaction between 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine ((R)-1b) and thermally unstable (o-cyanophenyl)boronic ester 6b in …
Number of citations: 49 www.sciencedirect.com
Y Urawa, K Nishiura, S Souda, K Ogura - Synthesis, 2003 - thieme-connect.com
Aromatic α, β-unsaturated ketones are synthesized efficiently by palladium-catalyzed cross-coupling reaction of arylboronic acids with α, β-unsaturated acyl chlorides in the presence of …
Number of citations: 24 www.thieme-connect.com
G Yuan - 2017 - search.proquest.com
As a non-invasive imaging technique, positron emission tomography (PET) is capable of in vivo quantification of biochemical and pharmacological progress via radiolabeled molecular …
Number of citations: 2 search.proquest.com
ST Rajan, MK Kumar, M Venkatesh, AP Kumar - 2022 - tdcommons.org
Process for the preparation of Perampanel Page 1 Technical Disclosure Commons Defensive Publications Series March 2022 Process for the preparation of Perampanel Srinivasan …
Number of citations: 0 www.tdcommons.org
R Deprez-Poulain, N Cousaert, P Toto… - European journal of …, 2011 - Elsevier
Ullmann-type reactions are becoming a major tool in medicinal chemistry. In this article, we describe the use of these Copper-catalyzed reactions with various precursors, acyl-…
Number of citations: 19 www.sciencedirect.com
MR Ams - 2005 - d-scholarship.pitt.edu
It has been demonstrated previously that precipitons can be successfully utilized in the area of chemical synthesis. Herein, we describe the properties of precipitons attached to metal …
Number of citations: 2 d-scholarship.pitt.edu
HX Ding, CA Leverett, RE Kyne Jr, KKC Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
New drugs introduced to the market every year represent a privileged structure for a particular biological target. These new chemical entities (NCEs) provide insights into molecular …
Number of citations: 24 www.sciencedirect.com

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